

High-performance liquid chromatography (HPLC) method for Fuscaxanthone C quantification

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Fuscaxanthone C*

Cat. No.: *B191133*

[Get Quote](#)

Application Note: A Validated HPLC Method for the Quantification of Fuscaxanthone C

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fuscaxanthone C is a xanthone isolated from the stem bark of *Garcinia fusca*.^{[1][2]}

Xanthones are a class of naturally occurring polyphenolic compounds with a variety of reported biological activities, making them of interest for pharmaceutical and nutraceutical research.

Accurate and reliable quantification of **Fuscaxanthone C** is essential for quality control of raw materials, standardization of extracts, and in vitro and in vivo pharmacological studies. This application note details a sensitive and specific High-Performance Liquid Chromatography (HPLC) method for the quantification of **Fuscaxanthone C**.

Physicochemical Properties of Fuscaxanthone C

A comprehensive understanding of the physicochemical properties of **Fuscaxanthone C** is fundamental for the development of a robust analytical method.

Property	Value	Reference
Molecular Formula	C ₂₆ H ₃₀ O ₆	[1]
Molecular Weight	438.52 g/mol	
UV Absorption Maxima (λ _{max})	234-244 nm, 256-264 nm, 308-318 nm, 350-380 nm	[1]
Source	Stem bark of <i>Garcinia fusca</i>	[1][2]

Experimental Protocols

Sample Preparation: Extraction of Fuscaxanthone C from *Garcinia fusca* Stem Bark

This protocol is based on the established methods for extracting xanthenes from *Garcinia* species.[1]

Materials and Reagents:

- Dried and powdered stem bark of *Garcinia fusca*
- Acetone (HPLC grade)
- Methanol (HPLC grade)
- Deionized water
- Rotary evaporator
- Ultrasonic bath
- 0.45 μm syringe filters

Procedure:

- Accurately weigh 10 g of powdered *Garcinia fusca* stem bark.

- Macerate the powder with 100 mL of acetone at room temperature for 24 hours.
- Perform ultrasonication for 30 minutes to enhance extraction efficiency.
- Filter the extract through Whatman No. 1 filter paper.
- Repeat the extraction process twice with fresh solvent.
- Combine the filtrates and evaporate the solvent under reduced pressure using a rotary evaporator at 40°C to obtain the crude acetone extract.
- For HPLC analysis, accurately weigh 10 mg of the crude extract and dissolve it in 10 mL of methanol.
- Filter the solution through a 0.45 µm syringe filter prior to injection into the HPLC system.

HPLC Method for Quantification

The following HPLC method is adapted from validated methods for the quantification of other xanthones, such as α-mangostin, and is optimized for **Fuscaxanthone C** based on its physicochemical properties.[3]

Instrumentation:

- HPLC system with a PDA or UV detector
- Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size)
- Data acquisition and processing software

Chromatographic Conditions:

Parameter	Condition
Column	C18 Reversed-Phase (4.6 x 250 mm, 5 µm)
Mobile Phase	Acetonitrile : 0.1% Formic Acid in Water (Gradient)
Gradient Program	0-20 min: 65% to 90% Acetonitrile 20-25 min: 90% Acetonitrile 25-30 min: Return to 65% Acetonitrile
Flow Rate	1.0 mL/min
Column Temperature	30°C
Detection Wavelength	254 nm ^[3]
Injection Volume	10 µL

Preparation of Standard Solutions

- Prepare a stock solution of **Fuscaxanthone C** (1 mg/mL) in methanol.
- Perform serial dilutions of the stock solution with methanol to prepare a series of standard solutions with concentrations ranging from 1 to 200 µg/mL.

Method Validation

The analytical method should be validated according to the International Council for Harmonisation (ICH) guidelines. The following tables present representative data for a validated HPLC method for xanthone quantification, which can be used as a benchmark for the **Fuscaxanthone C** method.

Linearity

Concentration (µg/mL)	Peak Area (arbitrary units)
1	50000
5	250000
10	500000
25	1250000
50	2500000
100	5000000
Correlation Coefficient (r^2)	> 0.999

Limit of Detection (LOD) and Limit of Quantification (LOQ)

Parameter	Value (µg/mL)
LOD	0.10
LOQ	0.35

Precision (Repeatability)

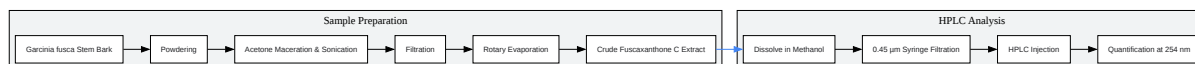
Concentration (µg/mL)	Intra-day RSD (%) (n=6)	Inter-day RSD (%) (n=6 over 3 days)
10	< 2.0	< 3.0
50	< 1.5	< 2.5
100	< 1.0	< 2.0

Accuracy (Recovery)

Amount Spiked (µg/mL)	Amount Recovered (µg/mL)	Recovery (%)
80	78.9	98.6
100	101.2	101.2
120	119.5	99.6
Average Recovery (%)	99.8	

Visualizations

Experimental Workflow

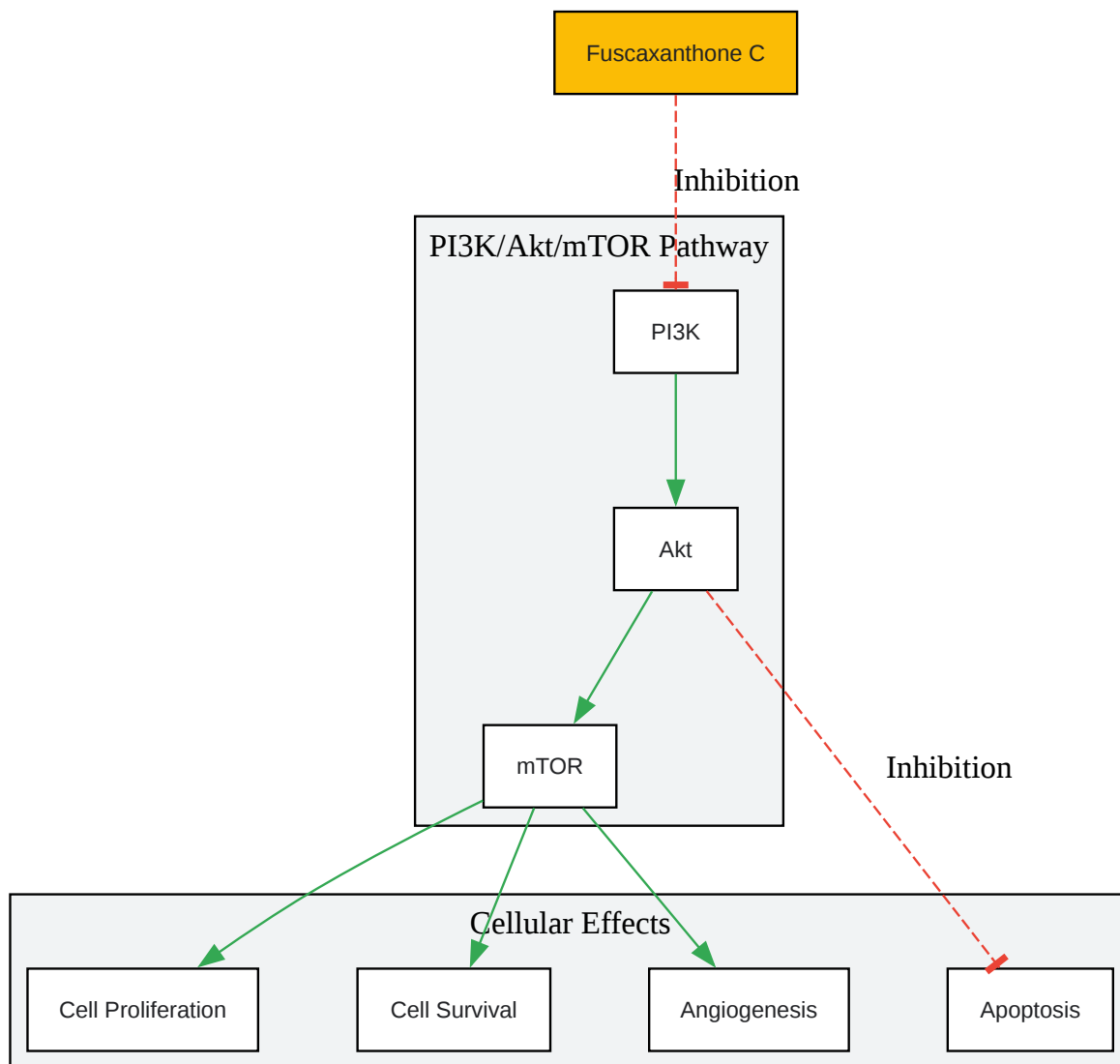


[Click to download full resolution via product page](#)

Caption: Experimental workflow for **Fuscaxanthone C** quantification.

Potential Signaling Pathway

While the specific signaling pathways modulated by **Fuscaxanthone C** are not yet fully elucidated, the structurally similar xanthophyll, fucoxanthin, has been shown to exert anticancer effects by inhibiting the PI3K/Akt/mTOR signaling pathway.[4][5] This pathway is crucial for cell proliferation, survival, and angiogenesis. The following diagram illustrates this potential mechanism of action, which could be a starting point for investigating the biological activity of **Fuscaxanthone C**.



[Click to download full resolution via product page](#)

Caption: Potential mechanism of action of **Fuscaxanthone C**.

Conclusion

This application note provides a comprehensive and detailed protocol for the quantification of **Fuscaxanthone C** using a validated HPLC method. The described sample preparation and chromatographic conditions are robust and can be readily implemented in a laboratory setting. The provided validation data serves as a reliable benchmark for ensuring the accuracy and

precision of the analytical results. Furthermore, the elucidation of potential biological activities through pathways such as PI3K/Akt/mTOR opens avenues for further research into the therapeutic potential of **Fuscaxanthone C**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. pubs.acs.org [pubs.acs.org]
- 2. Chemical constituents of *Garcinia fusca*: structure elucidation of eight new xanthones and their cancer chemopreventive activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. HPLC analysis of selected xanthones in mangosteen fruit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Fucoxanthin Inhibits the Proliferation and Metastasis of Human Pharyngeal Squamous Cell Carcinoma by Regulating the PI3K/Akt/mTOR Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [High-performance liquid chromatography (HPLC) method for Fuscaxanthone C quantification]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b191133#high-performance-liquid-chromatography-hplc-method-for-fuscaxanthone-c-quantification>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com